molecular formula C23H28FN5O3S B283569 N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide

N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide

Número de catálogo B283569
Peso molecular: 473.6 g/mol
Clave InChI: KOZZMWGSQWAALL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies.

Mecanismo De Acción

N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide selectively inhibits BTK by binding to the kinase domain and preventing its activation. This leads to the inhibition of downstream signaling pathways, ultimately resulting in cell death in B-cell malignancies.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other therapies. It has also been shown to have favorable pharmacokinetic and pharmacodynamic properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide is its selectivity for BTK, which reduces the potential for off-target effects. However, like many kinase inhibitors, N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide can be prone to resistance development, which may limit its long-term efficacy.

Direcciones Futuras

There are several potential future directions for N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide research. One area of interest is the development of combination therapies that can enhance its anti-tumor activity. Another area of interest is the exploration of its potential use in other B-cell malignancies, such as Waldenstrom macroglobulinemia and mantle cell lymphoma. Additionally, further studies are needed to better understand the mechanisms of resistance to N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide and to develop strategies to overcome it.
In conclusion, N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide is a promising BTK inhibitor with potent anti-tumor activity in preclinical studies. Its selectivity for BTK and favorable pharmacokinetic and pharmacodynamic properties make it a promising candidate for the treatment of B-cell malignancies. Further research is needed to fully understand its potential and limitations.

Métodos De Síntesis

N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of various functional groups followed by a series of deprotection and purification steps.

Aplicaciones Científicas De Investigación

N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Propiedades

Fórmula molecular

C23H28FN5O3S

Peso molecular

473.6 g/mol

Nombre IUPAC

N-tert-butyl-2-[4-[[[3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-yl]amino]methyl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C23H28FN5O3S/c1-23(2,3)27-21(30)13-32-19-10-9-16(11-20(19)31-4)12-26-29-15-25-28-22(29)33-14-17-7-5-6-8-18(17)24/h5-11,15,26H,12-14H2,1-4H3,(H,27,30)

Clave InChI

KOZZMWGSQWAALL-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3F)OC

SMILES canónico

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3F)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.